Ethyl 6-benzyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings. It includes a benzyl group, an isopropoxybenzamido group, and a tetrahydrothieno[2,3-c]pyridine ring. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydrothieno[2,3-c]pyridine ring and the attachment of the benzyl and isopropoxybenzamido groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The tetrahydrothieno[2,3-c]pyridine ring is a heterocyclic ring that contains both sulfur and nitrogen atoms. The benzyl group is a common functional group in organic chemistry, consisting of a phenyl ring attached to a methylene group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the benzyl group and the amide group suggests that it could undergo reactions typical of these functional groups, such as nucleophilic substitution or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Compounds with structures similar to the one have been synthesized for their potential use in creating new heterocyclic compounds. For example, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems has been explored. These compounds are synthesized from precursors through reactions with various carbonyl compounds, highlighting their utility in developing new chemical entities with potential biological activities (Bakhite et al., 2005).
Catalyzed Annulation Reactions
Ethyl-substituted compounds have been used in catalyzed annulation reactions, demonstrating their role in synthesizing highly functionalized tetrahydropyridines. These reactions show the compounds' utility in creating complex structures with complete regioselectivity and excellent yields, which are critical for the development of pharmaceuticals and materials science (Zhu et al., 2003).
Potential Anticancer Activity
Similar compounds have been synthesized and evaluated for their potential anticancer activity. The synthesis of new heterocycles utilizing thiophene incorporated thioureido substituent as precursors and their evaluation against cancer cell lines highlight the research interest in these compounds for therapeutic applications (Abdel-Motaal et al., 2020).
Chemical Reactions and Mechanistic Studies
Research on the reactions of carbenoids with chromone-2-carboxylic esters and the synthesis of related compounds provides insights into the mechanisms and potential applications of these reactions in synthesizing novel compounds with unique properties (Dicker et al., 1984).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 6-benzyl-2-[(4-propan-2-yloxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4S.ClH/c1-4-32-27(31)24-22-14-15-29(16-19-8-6-5-7-9-19)17-23(22)34-26(24)28-25(30)20-10-12-21(13-11-20)33-18(2)3;/h5-13,18H,4,14-17H2,1-3H3,(H,28,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPFYEIPHJANHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OC(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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